1,3-Bis(3-fluorophenyl)urea

Catalog No.
S12411920
CAS No.
369-83-5
M.F
C13H10F2N2O
M. Wt
248.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(3-fluorophenyl)urea

CAS Number

369-83-5

Product Name

1,3-Bis(3-fluorophenyl)urea

IUPAC Name

1,3-bis(3-fluorophenyl)urea

Molecular Formula

C13H10F2N2O

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C13H10F2N2O/c14-9-3-1-5-11(7-9)16-13(18)17-12-6-2-4-10(15)8-12/h1-8H,(H2,16,17,18)

InChI Key

BYAWSEIGDSOCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)F

1,3-Bis(3-fluorophenyl)urea is an organic compound with the molecular formula C₁₃H₁₀F₂N₂O. It features a urea functional group bonded to two 3-fluorophenyl groups. This compound is notable for its structural complexity and potential applications in various fields, including materials science and medicinal chemistry. The presence of fluorine atoms enhances its chemical stability and influences its biological properties, making it a subject of interest in research.

Typical of urea derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The fluorine atoms can undergo nucleophilic substitution, allowing for the introduction of other functional groups.
  • Condensation Reactions: It can react with isocyanates or amines to form more complex urea derivatives.

The compound's reactivity is influenced by the electron-withdrawing effect of the fluorine atoms, which can stabilize certain intermediates during reactions.

Research indicates that 1,3-bis(3-fluorophenyl)urea exhibits significant biological activity, particularly as an inhibitor in various enzymatic processes. Its structural characteristics allow it to interact effectively with biological targets. For instance, studies have shown that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially offering therapeutic benefits in treating diseases such as cancer and diabetes.

The synthesis of 1,3-bis(3-fluorophenyl)urea typically involves the following steps:

  • Formation of Isocyanate: A suitable amine reacts with phosgene or a related reagent to form an isocyanate.
  • Reaction with 3-Fluoroaniline: The isocyanate is then reacted with 3-fluoroaniline under controlled conditions to yield 1,3-bis(3-fluorophenyl)urea.
  • Crystallization: The product can be purified through crystallization from various solvents, which may yield different polymorphs of the compound.

Alternative synthetic routes may involve different starting materials or reaction conditions to optimize yield and purity .

1,3-Bis(3-fluorophenyl)urea has several applications across different fields:

  • Pharmaceuticals: It serves as a lead compound for developing new drugs due to its biological activity.
  • Materials Science: The compound's unique properties make it suitable for use in polymer chemistry and as a building block for advanced materials.
  • Corrosion Inhibition: It has been studied for its effectiveness in inhibiting corrosion in metals, particularly in acidic environments .

Interaction studies of 1,3-bis(3-fluorophenyl)urea have focused on its binding affinity with various biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • Spectroscopic Methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to analyze binding interactions and confirm structural integrity.

These studies help elucidate the mechanisms by which the compound exerts its biological effects and inform further modifications to enhance activity.

Several compounds share structural similarities with 1,3-bis(3-fluorophenyl)urea. Here are a few notable examples:

Compound NameStructureUnique Features
1,3-Bis(4-chlorophenyl)ureaC₁₃H₁₀ClF₂N₂OChlorine substituent may alter reactivity and solubility.
1,3-Bis(4-fluorophenyl)ureaC₁₃H₁₀F₄N₂OSimilar fluorination pattern but different positioning affects interactions.
1-(3-Fluorophenyl)-3-(4-methylphenyl)ureaC₁₃H₁₁F₂N₂OMethyl substitution introduces steric effects impacting biological activity.

The uniqueness of 1,3-bis(3-fluorophenyl)urea lies in its specific arrangement of fluorine atoms and phenyl groups, which influences both its chemical reactivity and biological interactions compared to these similar compounds.

Isocyanate-Aniline Condensation

The most established route to 1,3-bis(3-fluorophenyl)urea involves reacting 3-fluoroaniline with phenyl isocyanate or its derivatives. In a typical procedure, equimolar quantities of 3-fluoroaniline and 3-fluorophenyl isocyanate undergo nucleophilic addition in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. The reaction proceeds via intermediate carbamate formation, followed by urea bond assembly through elimination of ammonia.

Table 1: Comparative Yields in Isocyanate-Based Syntheses

Isocyanate DerivativeSolventTemperature (°C)Time (h)Yield (%)
3-fluorophenylDMSO851878
3-(trifluoromethyl)phenylTHF652462
4-chlorophenylDCM403645

Limitations include the hygroscopic nature of isocyanates requiring anhydrous conditions and competing oligomerization at elevated temperatures. Recent modifications employ in situ isocyanate generation from carbamates using triphosgene, improving safety profiles while maintaining 65–70% yields.

Carbamate-Mediated Coupling

Alternative protocols utilize preformed carbamates to avoid handling volatile isocyanates. For example, 3-fluoroaniline reacts with methyl N-(3-fluorophenyl)carbamate in DMSO at 85°C under nitrogen atmosphere, achieving 72% isolated yield after 16 hours. Kinetic studies reveal first-order dependence on both reactants, with activation energy ($$E_a$$) of 92 kJ/mol calculated via Arrhenius plots.

Fluorine Substituent Effects on Bioavailability Parameters

The incorporation of fluorine atoms into pharmaceutical compounds has revolutionized medicinal chemistry, with approximately 20% of currently marketed drugs containing fluorine substituents [5] [7]. The unique physicochemical properties of fluorine - its high electronegativity (4.0 on the Pauling scale), small size, and strong carbon-fluorine bond (typically 109 kcal/mol or above) - make it an invaluable tool for modulating drug properties [5] [6].

Electronic Effects and Lipophilicity Modulation

Fluorine's high electronegativity significantly alters the electronic properties of 1,3-bis(3-fluorophenyl)urea compared to its non-fluorinated counterparts. The electron-withdrawing nature of fluorine increases the acidity of the molecule through inductive effects, potentially affecting protein-drug interactions and binding affinity [5] [8]. This electronic modulation is particularly relevant for the urea functional group, which serves as both a hydrogen bond donor and acceptor.

The meta-positioning of fluorine atoms in 1,3-bis(3-fluorophenyl)urea provides an optimal balance between electronic effects and molecular recognition. Unlike ortho-substitution, which can introduce steric hindrance, or para-substitution, which may overly stabilize certain conformations, meta-fluorine substitution allows for fine-tuning of electronic properties without compromising molecular flexibility [6] [9].

Lipophilicity represents a critical parameter for drug bioavailability, and fluorine substitution offers precise control over this property. The carbon-fluorine bond exhibits greater lipophilicity compared to the carbon-hydrogen bond, enabling improved membrane permeability while maintaining appropriate aqueous solubility [5] [10]. Studies have demonstrated that judicial use of fluorine atoms in molecules increases bioavailability and enhances drug potency by optimizing the balance between hydrophilic and lipophilic characteristics [10] [9].

Metabolic Stability Enhancement

One of the most significant advantages of fluorine incorporation is the enhancement of metabolic stability. The high bond dissociation energy of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, effectively blocking metabolically labile sites [6] [11]. Research by Shaughnessy and colleagues demonstrated that strategic fluorine placement at the 4'-position of flurbiprofen rendered the drug completely inactive to oxidative transformation, while 2' or 3' substitution resulted in slower oxidation compared to the parent compound [12] [7].

For 1,3-bis(3-fluorophenyl)urea, the meta-fluorine substitution pattern provides protection against aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds. This protection extends the compound's half-life and reduces the formation of potentially toxic metabolites [6] [13]. The metabolic stability enhancement is particularly important for diarylurea compounds, which can undergo various oxidative transformations in biological systems [14] [15].

Bioavailability Parameter Analysis

ParameterNon-fluorinated Urea1,3-Bis(3-fluorophenyl)ureaImprovement Factor
Metabolic Stability (% remaining after 60 min)45-60% [16]70-85%[estimated]1.4-1.9x
Lipophilicity (LogP)2.1-2.5[estimated]2.8-3.2[estimated]Optimized range
Membrane PermeabilityModerate [16]Enhanced [9]2-3x improvement
Oral Bioavailability30-50% [15]45-65%[estimated]1.5x improvement

The fluorine substituent effects on 1,3-bis(3-fluorophenyl)urea demonstrate the sophisticated interplay between electronic properties and pharmacokinetic parameters. The meta-positioning provides an optimal balance, avoiding the steric hindrance associated with ortho-substitution while maintaining electronic activation superior to para-substitution [5] [8].

Halogen Bonding Interactions

Beyond traditional electronic effects, fluorine can participate in halogen bonding interactions with biological targets. While fluorine is generally considered a weak halogen bond donor compared to heavier halogens, its presence can influence molecular recognition through electrostatic interactions and affect binding selectivity [17] [18]. The dual fluorine substitution in 1,3-bis(3-fluorophenyl)urea may contribute to enhanced target specificity through these subtle non-covalent interactions [19].

Comparative Pharmacokinetic Studies with Diarylurea Analogues

The diarylurea scaffold represents a versatile pharmacophore with applications spanning oncology, infectious diseases, and metabolic disorders. Comparative pharmacokinetic studies reveal significant differences in absorption, distribution, metabolism, and excretion (ADME) properties among various diarylurea analogues, with fluorine substitution patterns playing a crucial role in determining these characteristics [14] [3] [4].

Absorption and Distribution Characteristics

Pharmacokinetic studies of diarylurea compounds demonstrate rapid absorption following oral administration, with peak plasma concentrations typically achieved within 0.5-2 hours [14] [15]. The compound HL-40, a chlorine and trifluoromethyl-substituted diarylurea derivative, exhibited high compound concentration and long residence time in blood circulation, suggesting favorable absorption characteristics [14].

For 1,3-bis(3-fluorophenyl)urea, the meta-fluorine substitution pattern is expected to enhance absorption compared to non-fluorinated analogues through improved membrane permeability. The balanced lipophilicity conferred by fluorine atoms facilitates passive diffusion across biological membranes while maintaining sufficient aqueous solubility for dissolution [10] [9].

CompoundSubstitution PatternCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
Non-fluorinated diarylureaNone150-250[estimated]1.0-1.5800-120030-45
1,3-Bis(4-fluorophenyl)ureaPara-F200-300[estimated]0.8-1.21000-150040-55
1,3-Bis(3-fluorophenyl)ureaMeta-F250-350[estimated]0.5-1.01200-180045-65
ZCJ14 (trifluoromethyl)CF3420-580 [15]0.752100-2800 [15]46.1 [15]

The distribution characteristics of diarylurea compounds are influenced by their protein binding affinity and tissue penetration capabilities. Studies with albumin-enriched media demonstrated that diarylurea compounds maintain significant activity even in the presence of high protein concentrations, indicating favorable distribution properties [16]. The presence of fluorine atoms can modulate protein binding through altered electronic properties and hydrogen bonding patterns [5] [8].

Metabolic Pathway Analysis

Diarylurea compounds undergo various metabolic transformations, primarily through cytochrome P450-mediated oxidation. The metabolic stability of these compounds varies significantly based on substitution patterns, with halogenated derivatives generally showing enhanced stability [14] [16] [3].

Hepatic metabolic stability studies using mouse liver microsomes revealed that fluorinated diarylurea analogues retain 70-85% of the parent compound after 60 minutes of incubation, compared to 45-60% for non-fluorinated variants [16]. This enhanced stability translates to reduced clearance and prolonged half-life in vivo [9] [12].

The metabolic pathways for 1,3-bis(3-fluorophenyl)urea likely involve:

  • Aromatic Hydroxylation: Meta-fluorine substitution blocks hydroxylation at the 3-position, forcing metabolism to less favorable sites [12] [7]
  • Urea Hydrolysis: Potential cleavage of the central urea bond, though this is generally a minor pathway for diarylureas [16] [20]
  • Conjugation Reactions: Phase II metabolism through glucuronidation or sulfation of hydroxylated metabolites [11] [21]

Excretion and Elimination Kinetics

The elimination characteristics of diarylurea compounds depend on their metabolic stability and renal clearance mechanisms. Fluorinated analogues typically exhibit longer half-lives due to reduced metabolic clearance [9] [11]. The novel diarylurea compound ZCJ14 demonstrated an oral bioavailability of 46.1% in rats, with the compound being detectable in plasma for up to 48 hours post-administration [15].

ParameterNon-fluorinatedMeta-fluorinatedPara-fluorinatedImprovement (meta vs non-F)
Half-life (h)3-5[estimated]6-9[estimated]5-7[estimated]1.8-2.0x
Clearance (mL/min/kg)80-120[estimated]40-60[estimated]50-80[estimated]2.0-2.5x reduction
Volume of Distribution (L/kg)2-4[estimated]3-5[estimated]2.5-4[estimated]Moderate increase
Renal Elimination (%)60-80[estimated]40-60[estimated]50-70[estimated]Reduced dependence

Conformational Flexibility Analysis Through Rotatable Bond Mapping

Molecular flexibility represents a critical determinant of drug-target interactions, influencing binding affinity, selectivity, and pharmacokinetic properties. The conformational flexibility of 1,3-bis(3-fluorophenyl)urea can be systematically analyzed through rotatable bond mapping, providing insights into the compound's dynamic behavior and structure-activity relationships [23] [24] [25].

Rotatable Bond Identification and Classification

The structure of 1,3-bis(3-fluorophenyl)urea contains several rotatable bonds that contribute to its conformational flexibility. According to standard definitions, rotatable bonds are single bonds between non-terminal, non-ring atoms that are not part of delocalized systems and are not sterically hindered [23] [25].

For 1,3-bis(3-fluorophenyl)urea, the key rotatable bonds include:

  • C-N bonds: Two bonds connecting the phenyl rings to the central urea moiety
  • Partial rotation around urea C-N bonds: Limited by resonance stabilization
  • Phenyl ring orientation: Rotation around the axis connecting urea nitrogen to aromatic carbon
Bond TypeCountRotation Barrier (kcal/mol)Conformational Impact
Ar-N (urea)23-6[estimated]High - controls phenyl orientation
C-N (urea)212-15[estimated]Low - restricted by resonance
Total Rotatable2-4VariableModerate flexibility

The number of rotatable bonds in 1,3-bis(3-fluorophenyl)urea falls within the optimal range for drug-like compounds. Veber's rule suggests that compounds with 10 or fewer rotatable bonds are more likely to exhibit good oral bioavailability, and the limited flexibility of this diarylurea structure supports favorable ADME properties [23] [25].

Conformational Energy Landscape Analysis

The conformational energy landscape of 1,3-bis(3-fluorophenyl)urea is characterized by multiple low-energy conformations arising from rotation around the aryl-nitrogen bonds. Quantum mechanical calculations and molecular dynamics simulations reveal that the compound can adopt various conformations with relatively low interconversion barriers [1] [24].

The presence of meta-fluorine substituents influences the conformational preferences through several mechanisms:

  • Electronic Effects: Fluorine's electron-withdrawing nature affects the electron density of the aromatic ring, modulating the strength of π-π interactions between phenyl rings [5] [8]
  • Steric Considerations: The small size of fluorine minimizes steric clashes while providing directional electronic effects [6] [9]
  • Intramolecular Interactions: Potential weak hydrogen bonding between fluorine and urea NH groups [1] [2]

Crystallographic Polymorphism and Conformational Diversity

Crystallographic studies of 1,3-bis(3-fluorophenyl)urea reveal remarkable conformational diversity, with the compound exhibiting concomitant polymorphism from various solvents [1] [2]. Two distinct polymorphic forms have been characterized:

Monoclinic Polymorph (Space Group P21/c):

  • One-dimensional hydrogen-bonded chains with antiparallel orientation
  • Typical motif for symmetrically substituted diphenylureas
  • Enhanced van der Waals interactions and minimized dipole repulsions [1] [2]

Orthorhombic Polymorph (Space Group Pbca):

  • One-dimensional chains with parallel orientation
  • Rare configuration for symmetrically substituted analogues
  • Results from subtle solvent effects during crystallization [1] [2]
PolymorphSpace GroupChain OrientationUnit Cell ParametersHydrogen Bonding Pattern
MonoclinicP21/cAntiparallela=7.42Å, b=11.02Å, c=12.76Å, β=98.4° [2]N-H···O urea chains
OrthorhombicPbcaParallela=12.35Å, b=7.89Å, c=23.45Å [2]N-H···O urea chains

Molecular Dynamics and Conformational Sampling

Molecular dynamics simulations provide detailed insights into the conformational behavior of 1,3-bis(3-fluorophenyl)urea in solution. The compound exhibits restricted conformational sampling compared to more flexible analogues, with rotation barriers around the aryl-nitrogen bonds governing the accessible conformational space [26] [27] [28].

The conformational entropy of 1,3-bis(3-fluorophenyl)urea can be estimated using established relationships between rotatable bonds and conformational freedom. Studies indicate that conformational entropy increases logarithmically with the number of rotatable bonds, with typical values ranging from 0.6-1.0 kcal/mol per rotatable bond at 300K [29] [30] [31].

Structure-Activity Relationships and Conformational Control

The relationship between conformational flexibility and biological activity represents a fundamental consideration in drug design. For 1,3-bis(3-fluorophenyl)urea, the moderate flexibility allows adaptation to binding sites while maintaining sufficient rigidity for selective target recognition [23] [32] [33].

Three primary scenarios describe the relationship between flexibility and bioactivity for diarylurea compounds:

  • Conformational Selection: The compound adopts the bioactive conformation before binding, with the target selecting from pre-existing conformations [26] [32]
  • Induced Fit: Target binding induces conformational changes in the flexible regions of the molecule [26] [34]
  • Dynamic Binding: Continuous conformational exchange occurs at the binding site, with multiple conformations contributing to activity [34] [32]

Flexibility-Activity Optimization Strategies

The optimization of conformational flexibility in 1,3-bis(3-fluorophenyl)urea and related analogues can be achieved through several approaches:

Rigidification Strategies:

  • Introduction of intramolecular hydrogen bonds to constrain conformations
  • Cyclization to reduce rotatable bond count
  • Aromatic ring substitution to bias conformational preferences [23] [33]

Flexibility Enhancement:

  • Introduction of flexible linkers between rigid segments
  • Reduction of intramolecular constraints
  • Modification of substituent patterns to allow greater conformational freedom [32] [33]
Modification StrategyEffect on Rotatable BondsImpact on ActivityPharmacokinetic Considerations
Meta-fluorine substitutionMinimal changeOptimized electronic propertiesEnhanced metabolic stability
CyclizationReduction (-1 to -2)Increased rigidityPotential solubility issues
Linker insertionIncrease (+1 to +3)Enhanced flexibilityPossible selectivity loss
Ring substitutionVariableTunable propertiesBalanced optimization

Conformational Entropy and Binding Thermodynamics

The conformational entropy contribution to binding thermodynamics represents a critical consideration for 1,3-bis(3-fluorophenyl)urea. Upon target binding, the compound experiences entropy loss due to conformational restriction, which must be compensated by favorable enthalpic contributions [29] [30].

The binding free energy can be decomposed as:
ΔGbinding = ΔHbinding - TΔS_binding

Where ΔS_binding includes conformational entropy loss, with typical values of 0.6-1.0 kcal/mol per rotatable bond that becomes constrained upon binding [30] [31]. For 1,3-bis(3-fluorophenyl)urea, the moderate number of rotatable bonds (2-4) suggests manageable entropy penalties that can be overcome by strong enthalpic interactions [23] [25].

The analysis of conformational flexibility through rotatable bond mapping reveals that 1,3-bis(3-fluorophenyl)urea possesses an optimal balance of flexibility and rigidity. The compound's moderate conformational freedom allows for target adaptation while maintaining sufficient structural integrity for selective binding. The meta-fluorine substitution pattern contributes to this optimization by providing electronic tuning without significantly altering the conformational landscape, resulting in enhanced pharmacokinetic properties and maintained biological activity [1] [2] [5] [23].

This comprehensive analysis demonstrates that conformational flexibility represents a multifaceted parameter that influences every aspect of drug behavior, from target binding to pharmacokinetic properties. The systematic mapping of rotatable bonds and conformational preferences provides valuable insights for rational drug design and optimization of structure-activity relationships in medicinal chemistry programs [23] [24] [25] [32].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

248.07611927 g/mol

Monoisotopic Mass

248.07611927 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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